18-Hydroxyprostaglandin E1

Description

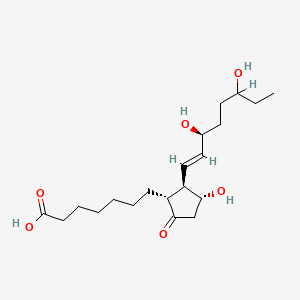

Structure

3D Structure

Properties

CAS No. |

67355-92-4 |

|---|---|

Molecular Formula |

C20H34O6 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-[(E,3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O6/c1-2-14(21)9-10-15(22)11-12-17-16(18(23)13-19(17)24)7-5-3-4-6-8-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14?,15-,16+,17+,19+/m0/s1 |

InChI Key |

GKRJTFUBAQDFJN-LXCOYWBSSA-N |

SMILES |

CCC(CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Isomeric SMILES |

CCC(CC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CCC(CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Synonyms |

18-hydroxy-PGE1 18-hydroxyprostaglandin E1 |

Origin of Product |

United States |

Ii. Biosynthesis and Enzymatic Formation of 18 Hydroxyprostaglandin E1

Precursors and Initial Enzymatic Pathways

The journey to 18-Hydroxyprostaglandin E1 commences with the liberation of arachidonic acid and the subsequent action of the cyclooxygenase enzymes.

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is the fundamental precursor for the synthesis of a vast array of signaling molecules known as eicosanoids, which includes prostaglandins (B1171923). wikipedia.orgnih.gov Stored within the phospholipids (B1166683) of cell membranes, arachidonic acid is released upon cellular stimulation by the action of phospholipase A2 (PLA2). wikipedia.orgmdpi.com Once liberated, this 20-carbon fatty acid becomes available as a substrate for various enzymatic pathways, including the cyclooxygenase (COX) pathway that initiates prostaglandin (B15479496) synthesis. wikipedia.orgjci.org The metabolism of arachidonic acid via the COX pathway is a critical rate-limiting step in the production of prostaglandins. researchgate.net While arachidonic acid is the primary precursor for the 2-series prostaglandins, other polyunsaturated fatty acids, such as dihomo-γ-linolenic acid (DGLA), serve as precursors for the 1-series prostaglandins, including Prostaglandin E1 (PGE1). nih.govmdpi.com

The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS), catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). jci.orgwikipedia.orgnih.gov This conversion is a two-step process: first, the COX enzyme adds two molecules of oxygen to arachidonic acid to form Prostaglandin G2 (PGG2), which possesses a 1,2-dioxane (B1202867) bridge and a peroxide group. wikipedia.orgnih.gov Subsequently, the peroxidase activity of the COX enzyme reduces the peroxide group of PGG2 to an alcohol, yielding PGH2. wikipedia.orgnih.gov

PGH2 stands as a pivotal branch point in the prostanoid synthesis pathway. wikipedia.org It serves as the immediate precursor for a variety of biologically active prostaglandins, its fate being determined by the action of specific downstream isomerases and synthases present in different tissues. poliklinika-harni.hr For instance, prostaglandin E synthase catalyzes the isomerization of PGH2 to Prostaglandin E2 (PGE2). wikipedia.org Similarly, the precursor for PGE1 is PGH1, which is derived from DGLA via the COX pathway. diva-portal.org

Specific Hydroxylation Events

The final and defining step in the formation of 18-Hydroxyprostaglandin E1 is the introduction of a hydroxyl group at the 18th carbon position of the prostaglandin molecule. This reaction is mediated by a specific class of enzymes.

The hydroxylation of prostaglandins, including the formation of 18-Hydroxyprostaglandin E1, is primarily carried out by enzymes belonging to the Cytochrome P450 (CYP) superfamily. nih.gov These heme-containing monooxygenases are involved in the metabolism of a wide range of endogenous and exogenous compounds. jst.go.jpnih.gov The formation of 18-Hydroxy-PGE1 and 18-Hydroxy-PGE2 has been identified in human seminal fluid, and it is proposed that they are formed by the action of cytochrome P-450 enzymes in the seminal vesicles. nih.gov This is supported by findings that microsomes from the seminal vesicles of the cynomolgus monkey can metabolize PGE1 into both 19-hydroxy-PGE1 and 18-hydroxy-PGE1. nih.gov The reaction requires NADPH and is inhibited by carbon monoxide, characteristic features of CYP-mediated reactions. nih.govnih.gov

Several CYP isoforms have been implicated in the hydroxylation of prostaglandins. The CYP4A and CYP4F subfamilies are known to catalyze the ω- and (ω-1)-hydroxylation of fatty acids and prostaglandins. nih.govwcrj.net Specifically, research has pointed towards CYP4F8, which is abundantly expressed in human seminal vesicles, as a key enzyme in prostaglandin hydroxylation. nih.gov While CYP4F8 is primarily known as a PGH 19-hydroxylase, it also catalyzes the n-3 hydroxylation of arachidonic acid to produce 18-hydroxyarachidonic acid. nih.gov This suggests that CYP4F8 or a related isoform possesses the capability to hydroxylate at the 18-position. Studies with recombinant CYP4F8 have demonstrated its ability to hydroxylate PGH1 and PGH2. diva-portal.org Furthermore, experiments with microsomes from monkey seminal vesicles have shown the formation of 18(R)-hydroxy-cis-5,8,11,14-eicosatetraenoic acid (18(R)-HETE) from arachidonic acid, a reaction attributed to a cytochrome P-450 enzyme. nih.gov

| CYP Isoform Family | Known Substrates | Hydroxylation Position | Supporting Evidence |

|---|---|---|---|

| CYP4A | Fatty acids, Prostaglandins | ω, ω-1 | Catalyzes hydroxylation of various prostaglandins. nih.gov |

| CYP4F | Fatty acids, Prostaglandins, Leukotrienes | ω, ω-1 | Subfamily involved in eicosanoid metabolism. nih.gov |

| CYP4F8 | PGH1, PGH2, Arachidonic Acid | n-2 (19-position), n-3 (18-position) | Abundant in seminal vesicles; catalyzes n-3 hydroxylation of arachidonic acid. diva-portal.orgnih.gov |

The hydroxylation reactions catalyzed by cytochrome P450 enzymes are often highly stereoselective, meaning they produce a specific stereoisomer of the hydroxylated product. nih.gov The stereochemistry of the reaction is dictated by the specific orientation of the substrate within the enzyme's active site. nih.gov For instance, the hydroxylation of fatty acids by P450BM3 is highly selective for the formation of the R-alcohols. researchgate.net In the context of prostaglandin hydroxylation, the specificity can be high, though not always absolute. For example, the hydroxylation of prostaglandins in primate seminal vesicles shows a high preference for the penultimate carbon (19-position), but hydroxylation at the 18-position also occurs. nih.gov The formation of 18(R)-hydroxy-cis-5,8,11,14-eicosatetraenoic acid by monkey seminal vesicle microsomes further demonstrates the stereospecificity of these CYP-mediated reactions. nih.gov The mechanism of hydroxylation by P450 enzymes generally involves a hydrogen atom abstraction from the substrate, followed by a "rebound" of a hydroxyl group to the resulting substrate radical, a process that determines the stereochemical outcome. acs.org

Cofactor Requirements for Hydroxylation (e.g., NADPH)

The hydroxylation of prostaglandins, including the formation of 18-OH-PGE1, is a reaction catalyzed by a family of enzymes known as cytochrome P-450. nih.gov These enzymatic reactions are dependent on specific cofactors to proceed efficiently. A crucial cofactor in this process is Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.govnih.gov

NADPH serves as a primary reducing equivalent, donating electrons to the cytochrome P-450 enzyme system. diva-portal.org This electron transfer is essential for the activation of molecular oxygen, which is then incorporated into the prostaglandin substrate to form the hydroxyl group. Studies on the biosynthesis of related hydroxylated prostaglandins have demonstrated that while NADPH is the preferred cofactor, Nicotinamide Adenine Dinucleotide (NADH) can substitute for NADPH, albeit with reduced efficiency, resulting in approximately 40% of the hydroxylase activity. nih.gov The requirement for NADPH is a hallmark of many cytochrome P-450-mediated reactions. nih.gov

In Vivo Enzymatic Formation and Tissue Specificity

The in vivo formation of 18-OH-PGE1 is highly localized to specific tissues, with the seminal vesicles being a primary site of its biosynthesis. nih.gov

Occurrence and Isolation from Biological Fluids (e.g., Human Seminal Fluid)

18-Hydroxyprostaglandin E1, along with its counterpart 18-Hydroxyprostaglandin E2, has been successfully identified and isolated from human seminal fluid. nih.gov Its presence in this biological fluid points to its formation within the male reproductive tract. However, the concentration of 18-hydroxy-PGE compounds is relatively low, constituting about 1-2% of the levels of the more abundant 19-hydroxy-PGE compounds found in semen. nih.gov The identification of these compounds has been achieved through advanced analytical techniques such as capillary gas-liquid chromatography-mass spectrometry. nih.gov

Enzymatic Activity in Specific Tissue Microsomes (e.g., Seminal Vesicles of Primates)

The enzymatic machinery responsible for the production of 18-OH-PGE1 is concentrated in the microsomal fraction of cells within the seminal vesicles. nih.gov Research using microsomes from the seminal vesicles of the cynomolgus monkey (Macaca fascicularis) has provided direct evidence for this localized enzymatic activity. When these microsomes were incubated with Prostaglandin E1 (PGE1) and supplemented with 1 mM NADPH, they metabolized PGE1 into both 19-hydroxy-PGE1 (the major product at 92%) and 18-hydroxy-PGE1 (the minor product at 8%). nih.gov This demonstrates that while the hydroxylating enzyme in primate seminal vesicles exhibits a high degree of specificity for the penultimate carbon (C-19), it is not absolute and can also hydroxylate the C-18 position. nih.gov This reaction is catalyzed by a cytochrome P-450 enzyme. nih.govnih.gov

Comparative Biosynthesis with Structurally Related Hydroxylated Prostaglandins (e.g., 19-Hydroxyprostaglandins E1 and E2)

The biosynthesis of 18-OH-PGE1 is closely related to that of 19-hydroxyprostaglandins E1 and E2, which are the predominant hydroxylated prostaglandins in human semen. nih.govcaymanchem.com The formation of both 18- and 19-hydroxylated prostaglandins is believed to occur through analogous pathways involving cytochrome P-450 enzymes in the seminal vesicles. nih.gov

The primary enzyme implicated in the formation of 19-hydroxy-PGE compounds is CYP4F8, a PGH 19-hydroxylase. diva-portal.orgnih.gov This enzyme, along with PGH synthase-2 and microsomal PGE synthase-1, is abundantly expressed in the epithelial cells of the seminal vesicles and vas deferens. nih.gov While the primary function of this enzymatic system is the 19-hydroxylation of prostaglandins, the isolation of 18-hydroxy-PGE compounds suggests a degree of metabolic flexibility. nih.gov

In primate seminal vesicles, the hydroxylation process shows a strong preference for the C-19 position, but a smaller fraction of the substrate is hydroxylated at the C-18 position. nih.gov This contrasts with other species, such as the ram, where the seminal vesicles primarily produce 20-hydroxyprostaglandins, indicating species-specific differences in the regioselectivity of prostaglandin hydroxylation. ebi.ac.uknih.gov

The metabolism of other prostaglandin types also provides comparative insights. For instance, microsomes from rabbit small intestine can hydroxylate Prostaglandin A1 (PGA1) at both the C-20 (omega-hydroxylation) and C-19 (omega-1-hydroxylation) positions, with the former being the major product. nih.gov Similarly, rabbit liver microsomes can hydroxylate PGE1 at the C-18, C-19, and C-20 positions. nih.gov These findings underscore that the position of hydroxylation on the prostaglandin molecule is determined by the specific cytochrome P-450 isozyme present in a given tissue. nih.govnih.gov

| Compound/Enzyme | Primary Hydroxylation Product(s) | Tissue/Organism | Key Findings |

| PGE1 | 19-hydroxy-PGE1 (92%), 18-hydroxy-PGE1 (8%) | Cynomolgus Monkey Seminal Vesicles | Demonstrates high but not absolute specificity of the hydroxylase for the C-19 position. nih.gov |

| PGE1 & PGE2 | 19-hydroxy-PGE1 & 19-hydroxy-PGE2 | Human Seminal Vesicles | These are the major hydroxylated prostaglandins in human semen, formed by a cytochrome P-450 enzyme. nih.govebi.ac.uk |

| PGE1 & PGE2 | 20-hydroxy-PGE1 & 20-hydroxy-PGE2 | Ram Seminal Vesicles | Shows species-specific differences in the site of hydroxylation compared to primates. ebi.ac.uknih.gov |

| PGA1 | 20-hydroxy-PGA1, 19-hydroxy-PGA1 | Rabbit Small Intestine Microsomes | Exhibits a strong preference for omega-hydroxylation (C-20). nih.gov |

| PGE1 | 18-, 19-, and 20-hydroxy-PGE1 | Rabbit Liver Microsomes | Indicates the presence of multiple hydroxylating enzymes with different specificities in the liver. nih.gov |

| CYP4F8 | 19-hydroxy-PGH1 & 19-hydroxy-PGH2 | Human Seminal Vesicles | Key enzyme in the biosynthesis of 19-hydroxy-PGE compounds. diva-portal.orgnih.gov |

V. Research Methodologies for Studying 18 Hydroxyprostaglandin E1

Analytical Chemistry Techniques for Identification and Quantification

Precise and sensitive analytical methods are fundamental to the study of 18-Hydroxyprostaglandin E1, allowing for its accurate identification and measurement in complex biological matrices.

Capillary Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of prostaglandins (B1171923) and their metabolites. nih.gov For the analysis of compounds like 18-Hydroxyprostaglandin E1, derivatization is often required to increase volatility and thermal stability. nih.gov A common derivatization process involves the conversion of the analyte into a pentafluorobenzyl (PFB) ester methoxime, followed by conversion to a trimethylsilyl (B98337) (TMS) ether. nih.gov

Quantification is typically achieved using selected-ion monitoring (SIM), which enhances the sensitivity and selectivity of the analysis. nih.gov This involves monitoring specific ions characteristic of the target analyte and an internal standard, often a deuterated analog of the compound of interest. nih.gov The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response.

Table 1: Illustrative GC-MS Parameters for Prostaglandin (B15479496) Analysis

| Parameter | Description |

|---|---|

| Column | A capillary column, such as one with a 5%-diphenyl-95% polydimethylsiloxane (B3030410) stationary phase, is typically used for separation. mdpi.com |

| Derivatization | Conversion to volatile derivatives, for example, by silylation, is a necessary step for the GC-MS analysis of prostaglandins. nih.gov |

| Ionization Mode | Negative-ion chemical ionization is often employed as it can provide high sensitivity for electronegative molecules like prostaglandin derivatives. nih.gov |

| Detection Mode | Selected-ion monitoring (SIM) is used to selectively detect and quantify specific ions, thereby increasing the specificity and sensitivity of the assay. nih.gov |

| Internal Standard | A stable isotope-labeled version of the analyte, such as a trideuterated analogue, is commonly used to ensure accurate quantification. nih.gov |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of prostaglandins. nih.gov Reversed-phase HPLC, often using a C18 column, is a common approach for separating these compounds from complex mixtures.

Direct UV detection of prostaglandins can be challenging due to their low specific absorbance in the ultraviolet region. Detection is often performed at low wavelengths, such as around 205 nm for Prostaglandin E1. researchgate.net To enhance sensitivity, derivatization with UV-absorbing or fluorescent tags can be employed. For instance, conversion to p-bromophenacyl esters allows for sensitive detection. nih.gov

Fluorescence detection offers a highly sensitive alternative. researchgate.net Derivatization with fluorescent labels, such as panacyl bromide or 4-bromomethyl-7-methoxycoumarine, can significantly improve detection limits, allowing for quantification in the femtomole range. researchgate.netnih.gov

Table 2: HPLC Detection Strategies for Prostaglandins

| Detection Mode | Principle | Derivatization Agent Example | Key Advantages |

|---|---|---|---|

| UV Absorbance | Measures the absorption of UV light by the analyte. researchgate.net | Not always required, but can be used to enhance signal. | Simple, widely available. |

| Fluorescence | Detects the light emitted by a fluorescent analyte after excitation at a specific wavelength. researchgate.net | Panacyl bromide, 4-bromomethyl-7-methoxycoumarine. researchgate.net | High sensitivity and selectivity. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of oxylipins, including 18-Hydroxyprostaglandin E1, due to its exceptional sensitivity and selectivity. eag.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. eag.com

LC-MS/MS is particularly well-suited for oxylipin profiling, which involves the simultaneous measurement of a wide range of oxidized fatty acid metabolites in a biological sample. nih.govnih.govmedrxiv.org This comprehensive analysis can provide valuable insights into the metabolic pathways affected in various physiological and pathological states. researchgate.netdntb.gov.ua The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for highly specific and sensitive quantification of target analytes, even at very low concentrations. ulisboa.pt A typical LC-MS/MS method involves a simple one-step extraction of the analytes from the biological matrix, followed by separation on a reversed-phase HPLC column. nih.gov

Table 3: Key Features of LC-MS/MS for Oxylipin Analysis

| Feature | Description |

|---|---|

| High Sensitivity | Capable of detecting compounds at very low concentrations, often in the picogram per milliliter range. eag.comnih.gov |

| High Selectivity | The use of tandem mass spectrometry (MS/MS) allows for the specific detection of target analytes in complex biological matrices, minimizing interferences. eag.com |

| Oxylipin Profiling | Enables the simultaneous quantification of a large number of oxylipins, providing a comprehensive view of this class of lipid mediators. nih.govmedrxiv.org |

| Reproducibility | The use of stable isotope-labeled internal standards ensures high reproducibility and accuracy of quantification. eag.com |

Molecular and Cellular Biology Approaches

To understand the biological context of 18-Hydroxyprostaglandin E1, molecular and cellular biology techniques are employed to investigate the genes and proteins involved in its metabolism and signaling pathways.

Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a widely used method for analyzing gene expression. nih.gov This technique can be used to quantify the messenger RNA (mRNA) levels of enzymes potentially involved in the synthesis and degradation of 18-Hydroxyprostaglandin E1. For instance, researchers might study the expression of cyclooxygenases (COX) and various prostaglandin synthases and dehydrogenases. nih.govnih.gov

The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target genes using PCR. nih.gov The amplification process is monitored in real-time, allowing for the quantification of the initial amount of mRNA. nih.gov This approach can reveal how the expression of key metabolic enzymes changes under different physiological or pathological conditions, providing indirect evidence for the regulation of 18-Hydroxyprostaglandin E1 levels. nih.govmdpi.com

To complement gene expression data, it is crucial to study the corresponding proteins. Western blot analysis is used to determine the total amount of a specific protein in a sample. nih.gov This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using a specific antibody. nih.gov For example, a Western blot could be used to quantify the expression of an enzyme suspected of metabolizing 18-Hydroxyprostaglandin E1 in different tissues. nih.govnih.gov

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques for visualizing the localization of proteins within tissues and cells. nih.govthermofisher.com These methods use antibodies to detect the protein of interest in tissue sections. nih.govthermofisher.com In IHC, the antibody is typically linked to an enzyme that produces a colored precipitate, allowing for visualization with a light microscope. nih.gov In IF, the antibody is conjugated to a fluorophore, and the protein is visualized using a fluorescence microscope. thermofisher.com These techniques can reveal the specific cell types and subcellular compartments where the enzymes involved in 18-Hydroxyprostaglandin E1 metabolism are located. nih.gov

Table 4: Protein Analysis Techniques

| Technique | Primary Information Obtained |

|---|---|

| Western Blot | Quantifies the total amount of a specific protein in a sample. nih.gov |

| Immunohistochemistry | Visualizes the location of a protein within a tissue context using light microscopy. nih.gov |

| Immunofluorescence | Visualizes the location of a protein within cells and tissues with high resolution using fluorescence microscopy. thermofisher.com |

Use of Recombinant Enzymes and Cell-Free Systems for Mechanistic Studies

To dissect the enzymatic pathways involved in the metabolism of prostaglandins, researchers often turn to recombinant enzymes and cell-free systems. These in vitro approaches offer a controlled environment, free from the complexities of whole-cell or whole-organism systems, allowing for precise mechanistic studies.

Recombinant enzymes, produced by expressing a specific gene in a host system like bacteria, yeast, or insect cells, are instrumental in identifying the specific catalysts for a given biochemical reaction. For instance, recombinant human microsomal prostaglandin E synthase-1 (mPGES-1) has been expressed in a baculovirus-Sf9 cell system. bohrium.comresearchgate.net The enzyme was then solubilized from the cell membranes and purified. bohrium.comresearchgate.net This purified recombinant enzyme allows for detailed kinetic analysis, such as determining the Michaelis-Menten constant (Km) for its substrates. bohrium.comresearchgate.net While this research focused on the synthesis of PGE2, similar approaches can be applied to identify and characterize the hydroxylases responsible for the 18-hydroxylation of PGE1 to form 18-Hydroxyprostaglandin E1.

Cell-free systems, which can be prepared from purified components or as crude cell extracts, provide a more complex, yet still controlled, environment to study metabolic pathways. nih.govnih.gov These systems contain the necessary enzymes and cofactors to carry out specific metabolic transformations. mdpi.comfrontiersin.org They are particularly useful for prototyping enzymatic pathways and understanding metabolic bottlenecks without the interference of cellular growth and other life processes. nih.govnih.govbiorxiv.org For the study of 18-Hydroxyprostaglandin E1, a cell-free system could be prepared from tissues known to metabolize PGE1, and then incubated with PGE1 to observe the formation of its hydroxylated metabolite. This approach facilitates the identification of the enzymes and cofactors required for the 18-hydroxylation reaction.

| System | Application in Prostaglandin Research | Key Advantages |

| Recombinant Enzymes | Characterization of specific enzymes in the prostaglandin metabolic pathway (e.g., mPGES-1). | Allows for detailed kinetic analysis and substrate specificity studies of a single enzyme. |

| Cell-Free Systems | Prototyping of metabolic pathways and identification of necessary enzymes and cofactors. | Provides a more complete metabolic context than single recombinant enzymes, without the complexity of live cells. nih.govnih.gov |

Biochemical and Enzymatic Characterization

Understanding the biochemical properties of 18-Hydroxyprostaglandin E1 and the enzymes that metabolize it is crucial. This involves a range of characterization techniques, including enzyme activity assays and substrate specificity profiling.

Enzyme activity assays are fundamental to quantifying the rate of a specific enzymatic reaction. researchgate.net For the study of 18-Hydroxyprostaglandin E1, assays for both its formation (by hydroxylases) and its potential further metabolism (e.g., by dehydrogenases) are relevant.

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme in the degradation of prostaglandins, catalyzing the oxidation of the 15-hydroxyl group to a ketone. nih.govnih.gov The activity of 15-PGDH can be measured using various methods, including fluorometric assays. abcam.com In these assays, the oxidation of the prostaglandin substrate is coupled to the reduction of NAD+, and the resulting NADH is used to reduce a fluorescent probe. abcam.com The increase in fluorescence is proportional to the enzyme's activity. abcam.com While 15-PGDH acts on the 15-hydroxyl group, similar principles can be applied to develop assays for dehydrogenases that might act on the 18-hydroxyl group of 18-Hydroxyprostaglandin E1.

Assays for hydroxylases, the enzymes likely responsible for the formation of 18-Hydroxyprostaglandin E1 from PGE1, would typically involve incubating the substrate (PGE1) with an enzyme source (such as microsomal preparations) and then quantifying the formation of the product (18-Hydroxyprostaglandin E1) using techniques like liquid chromatography-mass spectrometry (LC-MS).

To understand the specificity of enzymes involved in the metabolism of 18-Hydroxyprostaglandin E1, researchers perform substrate and inhibitor profiling. This involves testing the ability of the enzyme to act on a range of potential substrates and assessing the effect of various inhibitors on its activity.

15-PGDH is known to act on a variety of prostaglandins, and its inhibition can lead to increased levels of these signaling molecules. nih.gov A number of small molecule inhibitors of 15-PGDH have been identified, such as SW033291. nih.govmdpi.com Studies using such inhibitors have shown that they can increase the levels of PGE2 in tissues and promote tissue regeneration. nih.govjci.org By using specific inhibitors, researchers can probe the role of particular enzymes in the metabolic pathway of prostaglandins. For example, treating a biological system with a 15-PGDH inhibitor and observing the resulting changes in the levels of 18-Hydroxyprostaglandin E1 could indicate whether this metabolite is a substrate for 15-PGDH.

| Inhibitor | Target Enzyme | Effect on Prostaglandin Levels | Potential Research Application for 18-Hydroxyprostaglandin E1 |

| SW033291 | 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | Increases levels of PGE2 in tissues. nih.govmdpi.com | To investigate if 18-Hydroxyprostaglandin E1 is a substrate for 15-PGDH. |

Model Systems for Biological Research

To investigate the biological roles of 18-Hydroxyprostaglandin E1, researchers utilize various model systems, ranging from in vitro cell cultures to non-mammalian in vivo models.

In vitro cell culture models provide a controlled environment to study the effects of compounds on specific cell types. Microsomal preparations, which are fractions of the endoplasmic reticulum isolated from cells, are enriched in drug-metabolizing enzymes, including cytochrome P450 hydroxylases. These preparations are valuable for studying the formation of hydroxylated metabolites like 18-Hydroxyprostaglandin E1. For example, microsomal preparations have been used to study the activity of microsomal prostaglandin E synthase-1. bohrium.comresearchgate.net

The human promyelocytic leukemia cell line, HL-60, is another useful in vitro model. These cells can be induced to differentiate into various types of myelomonocytic cells. nih.gov It has been shown that Prostaglandin E1 can induce the granulocytic differentiation of HL-60 cells. nih.gov This model system could be used to investigate whether 18-Hydroxyprostaglandin E1 has similar or different effects on cell differentiation compared to its parent compound, PGE1.

Non-mammalian in vivo models can offer unique advantages for studying fundamental biological processes. The forest leech, Haemadipsa sylvestris, has been found to have high concentrations of Prostaglandin E1 in its salivary glands. nih.govresearchgate.net This PGE1 plays a role in blood-feeding by inhibiting platelet aggregation and increasing vascular permeability. nih.govresearchgate.net While this research focuses on PGE1, the leech model provides a simplified in vivo system to study the fundamental actions of prostaglandins. Such a model could potentially be used to investigate the basic physiological effects of 18-Hydroxyprostaglandin E1, providing mechanistic insights that may be relevant to more complex mammalian systems.

| Model System | Relevance to 18-Hydroxyprostaglandin E1 Research |

| Microsomal Preparations | In vitro system for studying the enzymatic formation of 18-Hydroxyprostaglandin E1 from PGE1. |

| HL-60 Cells | In vitro model to compare the effects of 18-Hydroxyprostaglandin E1 and PGE1 on cell differentiation. nih.gov |

| Leech (Haemadipsa sylvestris) | In vivo model to investigate the fundamental physiological effects of prostaglandins, which could provide insights into the actions of 18-Hydroxyprostaglandin E1. nih.govresearchgate.net |

Vi. Future Directions and Emerging Research Areas Pertaining to Hydroxylated Prostaglandins

Comprehensive Elucidation of Novel 18-Hydroxylase Enzymes and Regulatory Mechanisms

The enzymatic machinery responsible for the specific hydroxylation of prostaglandins (B1171923) at the 18th carbon position is not yet fully characterized, presenting a significant area for future investigation. Initial studies suggest that 18-Hydroxy-PGE1 and 18-Hydroxy-PGE2 are likely formed by cytochrome P-450 enzymes located in the seminal vesicles. nih.gov This was supported by findings in cynomolgus monkey seminal vesicle microsomes, which metabolized Prostaglandin (B15479496) E1 (PGE1) into both 19-hydroxy-PGE1 (92%) and 18-hydroxy-PGE1 (8%), indicating a high but not absolute specificity of the hydroxylating enzyme. nih.gov

Future research must focus on identifying the specific cytochrome P450 isozymes responsible for this reaction. While enzymes like CYP11B2 (aldosterone synthase) are known to possess steroid 18-hydroxylase activity, it is crucial to determine if these or novel enzymes are involved in prostaglandin metabolism. genecards.orgnih.govwikipedia.orgwikiwand.com

Key research objectives in this area include:

Enzyme Identification and Characterization: Utilizing proteomic and genomic approaches to isolate and identify the specific P450 enzymes that catalyze 18-hydroxylation of PGE1 in relevant tissues like the seminal vesicles.

Regulatory Mechanisms: Investigating the factors that regulate the expression and activity of these 18-hydroxylase enzymes. This includes exploring hormonal control, substrate availability, and the influence of other signaling pathways.

Tissue Distribution: Mapping the expression profile of these enzymes across various biological systems to predict where 18-Hydroxyprostaglandin E1 may be produced and exert its effects.

| Enzyme Family | Known Function | Potential Relevance to 18-Hydroxy-PGE1 |

| Cytochrome P450 | Monooxygenases involved in drug metabolism and synthesis of steroids and other lipids. genecards.org | Implicated in the formation of 18-hydroxy-PGE1 in seminal vesicle microsomes. nih.gov |

| CYP11B2 (Aldosterone Synthase) | Exhibits steroid 18-hydroxylase activity for aldosterone (B195564) synthesis. genecards.orgnih.govwikipedia.org | A candidate enzyme family for investigation due to its known 18-hydroxylase function, although its activity on prostaglandin substrates is unknown. |

| CYP11B1 (Steroid 11β-hydroxylase) | Primarily functions as an 11β-hydroxylase but also has weak 18-hydroxylase activity. wikipedia.org | Another potential candidate for study, representing the need to screen known hydroxylases for activity with prostaglandin substrates. |

Discovery and Characterization of Specific Receptors and Signaling Pathways for 18-Hydroxyprostaglandin E1

A critical gap in the current understanding of 18-Hydroxyprostaglandin E1 is the identity of its specific cellular receptors and the downstream signaling cascades it activates. The parent compound, PGE1, is a known ligand for the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways. tdl.org It is plausible that 18-Hydroxy-PGE1 interacts with this same family of receptors, potentially with a different affinity or selectivity profile. For instance, the related compound 19(R)-Hydroxy PGE1, also found in primate semen, is an agonist for the EP1 and EP3 receptor subtypes. medchemexpress.com

Future research should be directed toward:

Receptor Binding Assays: Systematically screening 18-Hydroxy-PGE1 against the panel of known prostanoid receptors (EP, DP, FP, IP, TP) to determine its binding affinity and specificity.

Signaling Pathway Analysis: Once receptor interactions are identified, elucidating the downstream signaling events. This involves measuring second messengers like intracellular calcium (typically associated with EP1) and cyclic AMP (cAMP), which is increased by EP2/EP4 activation and decreased by EP3 activation. researchgate.net

Identification of Novel Receptors: Considering the possibility that 18-Hydroxy-PGE1 may act on a yet-to-be-discovered receptor, necessitating broader screening approaches.

| Receptor Subtype | Primary Signaling Mechanism | Potential Implication for 18-Hydroxy-PGE1 Action |

| EP1 | Increases intracellular Ca²⁺ concentration. researchgate.net | If activated, could mediate contractile responses in smooth muscle. |

| EP2 | Raises intracellular cAMP levels. researchgate.net | If activated, could be involved in vasodilation and anti-inflammatory responses. |

| EP3 | Reduces intracellular cAMP levels. researchgate.net | If activated, could have diverse inhibitory effects on cellular function. |

| EP4 | Raises intracellular cAMP levels. researchgate.net | Similar to EP2, could mediate vasodilation and immunomodulatory effects. |

Investigation of the Role of 18-Hydroxyprostaglandin E1 in Specific Biological Systems and Processes (non-clinical mechanistic studies)

The identification of 18-Hydroxy-PGE1 in human seminal fluid provides a crucial starting point for investigating its biological function, pointing toward a potential role in reproductive physiology. nih.gov However, its precise mechanistic role remains undefined. Non-clinical studies using animal models and in vitro systems are essential to probe its function without the confounding variables of a clinical setting.

Emerging research should focus on:

Reproductive Biology: Investigating the effects of 18-Hydroxy-PGE1 on sperm motility, capacitation, and the acrosome reaction. Studies could also explore its impact on the smooth muscle of the reproductive tract.

Cardiovascular System: Examining the vasoactive properties of 18-Hydroxy-PGE1 on isolated blood vessels to determine if it causes vasodilation or vasoconstriction, common effects of E-series prostaglandins.

Inflammatory and Immune Responses: Assessing the compound's influence on immune cell function, such as cytokine production and cell migration, as prostaglandins are key mediators of inflammation. The enzyme 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), which inactivates prostaglandins like PGE2, is a key regulator in these processes and its interaction with hydroxylated variants warrants investigation. genecards.orgnih.govnih.gov

Development of Advanced Analytical and Imaging Techniques for Spatiotemporal Profiling

The low endogenous concentrations and structural similarity to other eicosanoids make the detection and quantification of 18-Hydroxyprostaglandin E1 a significant analytical challenge. mdpi.com The development of more sensitive and specific analytical methods is paramount for understanding its spatiotemporal distribution—where and when it is produced and where it acts.

Future advancements should prioritize:

Mass Spectrometry (MS): Further refinement of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) methods. mdpi.commetwarebio.com These techniques are powerful for separating prostaglandins from complex biological mixtures and providing structural information for precise identification and quantification. metwarebio.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile or thermally stable derivatives. mdpi.commetwarebio.com

High-Performance Liquid Chromatography (HPLC): Optimization of HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for superior separation of prostaglandin isomers, which is crucial for accurate analysis. diva-portal.org

Lipidomic Approaches: Integrating 18-Hydroxy-PGE1 analysis into broader, untargeted lipidomics platforms to provide a comprehensive view of how its levels change in relation to other lipids during various physiological and pathological states. frontiersin.org

Mass Spectrometry Imaging (MSI): Applying MSI techniques to tissue sections to visualize the precise spatial distribution of 18-Hydroxy-PGE1 within tissues, providing critical insights into its sites of synthesis and action.

| Analytical Technique | Principle | Advantages for 18-Hydroxy-PGE1 Analysis |

| GC-MS | Separation based on volatility, identification by mass spectrum. | Effective separation and identification in complex mixtures. metwarebio.com |

| LC-MS/MS | Separation by liquid chromatography, analysis by sequential mass spectrometry. | High resolution, specificity, and quantitative accuracy, minimizing interference. mdpi.commetwarebio.com |

| UHPLC | HPLC with smaller column particles for higher resolution and speed. | Excellent for separating structurally similar isomers like PGD2 and PGE2. diva-portal.org |

| Mass Spectrometry Imaging | Measures mass-to-charge ratio of molecules directly from tissue surfaces. | Allows for visualization of the spatial distribution of lipids within a tissue sample. |

Stereoisomer-Specific Research and Functional Characterization of Hydroxylated Prostaglandins

Prostaglandins are chiral molecules, and their biological activity is highly dependent on their specific three-dimensional structure. Hydroxylation adds another chiral center to the molecule, further increasing the number of possible stereoisomers. It is highly probable that different stereoisomers of 18-Hydroxyprostaglandin E1 possess distinct biological activities, or that only one specific isomer is biologically active.

This area of research requires a dedicated effort to:

Stereoselective Synthesis: Developing chemical synthesis routes that produce specific, individual stereoisomers of 18-Hydroxyprostaglandin E1 in a pure form. This is essential for accurately assessing the function of each isomer.

Functional Characterization: Testing each isolated stereoisomer in the biological and receptor-binding assays described above to determine if they have different potencies, efficacies, or even opposing effects. Research on other hydroxylated fatty acids, such as the (S) and (R) stereoisomers of 13-hydroxyoctadecadienoic acid (13-HODE), has revealed that different isomers can have distinct biological roles, highlighting the importance of such studies. wikipedia.org

Absolute Configuration Determination: Using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) to determine the absolute configuration of the biologically produced and synthetically derived isomers. nih.gov

Progress in these five key areas will be instrumental in transforming 18-Hydroxyprostaglandin E1 from a recently identified metabolite into a fully characterized bioactive lipid with a defined role in health and disease.

Q & A

Q. What computational tools are effective for predicting 18-Hydroxyprostaglandin E1’s off-target effects?

- Methodological Answer : Utilize molecular docking software (e.g., AutoDock Vina) to screen against non-canonical receptors. Combine with machine learning models trained on lipid mediator databases to predict metabolic pathways. Confirm predictions using competitive binding assays .

Key Methodological Considerations

- Data Interpretation : Always compare results with negative/positive controls and published datasets. For example, inconsistencies in receptor activation profiles may arise from differences in cell type or assay conditions .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and human tissue use. Document informed consent and ethical approvals in publications .

- Translational Gaps : Bridge in vitro findings to clinical relevance using ex vivo human tissue models or patient-derived organoids .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.